3-Hydroxy-3-methylcyclobutanecarboxylic acid

説明

IUPAC Nomenclature and Structural Characteristics

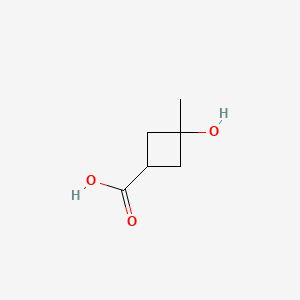

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-hydroxy-3-methylcyclobutane-1-carboxylic acid . This nomenclature reflects the cyclobutane backbone substituted with a carboxylic acid group at position 1, a hydroxyl group at position 3, and a methyl group also at position 3 (Figure 1). The numbering begins at the carboxylic acid functional group, which takes priority due to its higher seniority in IUPAC rules.

The structural characteristics include a strained cyclobutane ring, which imposes unique conformational constraints on the molecule. The hydroxyl and methyl groups occupy equatorial positions relative to the ring plane, minimizing steric hindrance. The carboxylic acid group introduces polarity, influencing the compound’s solubility and reactivity.

Table 1: IUPAC Nomenclature and Structural Features

CAS Registry Number Validation and Isomer Differentiation

The compound’s primary CAS registry number is 16286-86-5 , assigned to the unresolved stereoisomeric mixture. However, specific stereoisomers have distinct CAS identifiers:

- cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid : CAS 1384855-41-7

- trans-3-Hydroxy-3-methylcyclobutanecarboxylic acid : CAS 1314970-28-9

These registry numbers validate the compound’s identity and enable precise differentiation between stereoisomers. The cis isomer features the hydroxyl and carboxylic acid groups on the same face of the cyclobutane ring, while the trans isomer positions these groups on opposite faces.

Table 2: CAS Registry Numbers and Isomeric Forms

| Isomer Type | CAS Number | Key Structural Difference |

|---|---|---|

| Unspecified stereochemistry | 16286-86-5 | Mixture of cis and trans configurations |

| Cis isomer | 1384855-41-7 | -OH and -COOH on same ring face |

| Trans isomer | 1314970-28-9 | -OH and -COOH on opposite ring faces |

Molecular Formula Analysis: C₆H₁₀O₃ Composition Breakdown

The molecular formula C₆H₁₀O₃ corresponds to a molar mass of 130.14 g/mol . This formula breaks down as follows:

- Carbon (C₆) : Four carbons form the cyclobutane ring, one originates from the methyl group, and one from the carboxylic acid moiety.

- Hydrogen (H₁₀) : Ten hydrogens include eight from the cyclobutane and methyl groups and two from the hydroxyl and carboxylic acid functionalities.

- Oxygen (O₃) : Three oxygens derive from the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

The degree of unsaturation is calculated as:

$$

\text{Degrees of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{2(6) + 2 - 10 - 0 + 0}{2} = 2

$$

This indicates one ring (cyclobutane) and one double bond (carboxylic acid).

Table 3: Molecular Formula Composition

| Component | Count | Contribution to Structure |

|---|---|---|

| Carbon (C) | 6 | Cyclobutane (4), methyl (1), carboxylic acid (1) |

| Hydrogen (H) | 10 | Cyclobutane (8), hydroxyl (1), carboxylic acid (1) |

| Oxygen (O) | 3 | Hydroxyl (1), carboxylic acid (2) |

The SMILES notation O=C(C1CC(C)(O)C1)O further elucidates the connectivity: the carboxylic acid group (O=C(O)) bonds to carbon 1 of the cyclobutane ring (C1), which connects to carbons 2 and 4 (CC(C)(O)C1).

特性

IUPAC Name |

3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHHQJYZGSYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717722 | |

| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16286-86-5 | |

| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

3-Hydroxy-3-methylcyclobutanecarboxylic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, facilitating the development of more complex molecules. For instance, it is involved in the synthesis of cyclobutane derivatives and other cyclic compounds that are essential in pharmaceutical chemistry .

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits potential biological activities, including interactions with biomolecules that may influence metabolic pathways. Studies are ongoing to elucidate its specific effects on cellular processes and its potential therapeutic applications .

Medical Applications

Drug Synthesis

This compound is utilized in the synthesis of certain pharmaceuticals, particularly those targeting metabolic disorders. Its structural properties make it suitable for designing drugs that can modulate specific biochemical pathways. For example, it has been explored for its role in developing treatments for mitochondrial disorders .

Case Study: Mitochondrial Disorders

A notable case involves a patient with mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency (mHS deficiency), where elevated levels of 3-hydroxybutyrylcarnitine were observed. This highlights the compound's relevance in understanding metabolic dysfunctions and developing targeted therapies .

Industrial Applications

Food Additive and Antioxidant

In the food industry, this compound is sometimes used as a flavoring agent and antioxidant. Its ability to stabilize food products against oxidative degradation enhances shelf life and maintains quality .

作用機序

The mechanism of action of 3-hydroxy-3-methylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an intermediate in metabolic pathways, influencing the synthesis of other compounds. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 3-Hydroxy-3-methylcyclobutanecarboxylic acid with structurally related cyclobutane derivatives:

Physicochemical Properties

- Acidity : The carboxylic acid group (-COOH) dominates acidity, but substituents modulate pKa. For example, the 3-oxo derivative (ketone) exhibits stronger acidity than the hydroxylated analog due to electron withdrawal . The trifluoromethyl (CF₃) group further lowers pKa via inductive effects .

- Solubility: Polar groups (-OH, -COOH) improve aqueous solubility, while non-polar substituents (benzyl, CF₃) enhance lipid solubility. The dimethoxy derivative (C₈H₁₄O₄) is highly soluble in organic solvents like dichloromethane .

- Reactivity : The methylene group in 3-Methylenecyclobutanecarboxylic acid enables conjugate addition reactions, whereas the hydroxyl group in this compound facilitates esterification or glycosylation .

生物活性

3-Hydroxy-3-methylcyclobutanecarboxylic acid (HMCBA) is a novel organic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, structural characteristics, biological interactions, and potential applications based on various studies.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring, which includes both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. Its molecular formula is , with a molar mass of approximately 130.14 g/mol. The compound exists in two diastereomeric forms: cis and trans, both of which are achiral .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 130.14 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Synthesis Methods

The synthesis of HMCBA can be achieved through various organic reactions, with methods optimized for yield and purity. These methods typically involve multi-step processes that leverage the unique reactivity of cyclobutane derivatives.

HMCBA has been identified as a conformationally restricted analog of the amino acid threonine. This structural rigidity may influence its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's ability to participate in polymerization reactions suggests it could serve as a precursor for complex biomolecules .

Research Findings

- Enzymatic Interactions : Preliminary studies indicate that HMCBA may interact with specific enzymes, potentially modulating their activity. This interaction could impact metabolic processes critical to cellular function.

- Cellular Studies : In vitro experiments have demonstrated that HMCBA can influence cell proliferation and differentiation, particularly in mammalian cell lines. The compound may exert effects similar to those observed with other amino acid analogs, such as impacting protein synthesis pathways .

- Potential Therapeutic Applications : Given its structural properties, HMCBA could be explored for therapeutic applications in conditions where modulation of metabolic pathways is beneficial, such as cancer or metabolic disorders. Its role as an IDO (indoleamine 2,3-dioxygenase) inhibitor has been suggested, which could enhance immune responses against tumors .

Case Studies

Several studies have investigated the biological effects of HMCBA:

- Study on Tumor Cell Lines : Research involving various tumor cell lines indicated that HMCBA might inhibit cell growth through mechanisms related to its structural similarity to threonine, affecting protein synthesis pathways.

- Immunological Effects : A study focused on the immunological aspects highlighted the potential of HMCBA in modulating T-cell responses, suggesting its utility in autoimmune disease models where immune suppression is prevalent .

準備方法

Step 1: Hydrolysis of 3-Methylenecyclobutanecarbonitrile to 3-Methylenecyclobutanecarboxylic Acid

The first step involves alkaline hydrolysis of 3-methylenecyclobutanecarbonitrile (1 ) using aqueous sodium hydroxide (1.0 M) at elevated temperatures (80–100°C) for 4–6 hours. The reaction proceeds via nucleophilic attack of hydroxide ions on the nitrile group, yielding 3-methylenecyclobutanecarboxylic acid (2 ). Key optimization parameters include:

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 80 | 6 | 87.5 |

| 90 | 5 | 91.7 |

| 100 | 4 | 88.4 |

The product is isolated by acidification with concentrated HCl followed by dichloromethane extraction. Characterization by (DMSO-d6, 400 MHz) reveals signals at δ 4.70–4.80 ppm (m, 2H, CH), 3.00–3.10 ppm (m, 1H, CH), and 2.75–2.85 ppm (m, 4H, cyclobutane CH).

Step 2: Hydrochlorination to 3-Chloro-3-methylcyclobutanecarboxylic Acid

In the second step, 2 undergoes hydrochlorination with concentrated HCl at 25°C for 1–2 hours. The reaction exploits the electrophilic addition of HCl across the exocyclic double bond, forming 3-chloro-3-methylcyclobutanecarboxylic acid (3 ). This step achieves yields of 91–94% under mild conditions:

| Reaction Time (h) | Yield (%) |

|---|---|

| 1 | 93 |

| 1.5 | 91 |

| 2 | 94 |

The spectrum of 3 (DMSO-d6, 400 MHz) shows resonances at δ 2.90–3.30 ppm (m, 1H, CH), 2.45–2.70 ppm (m, 4H, cyclobutane CH), and 1.65–1.75 ppm (d, 3H, CH).

Step 3: Hydrolysis to cis-3-Hydroxy-3-methylcyclobutanecarboxylic Acid

The final step involves alkaline hydrolysis of 3 using aqueous NaOH (1.0 M) at 25°C for 12–16 hours. This SN2-type reaction replaces the chlorine atom with a hydroxyl group, yielding the target compound 4 with retention of stereochemistry. Prolonged reaction times marginally improve yields:

| Reaction Time (h) | Yield (%) |

|---|---|

| 12 | 46 |

| 15 | 46 |

| 16 | 48 |

The cis configuration is confirmed by the absence of coupling between the hydroxyl and methyl groups in the spectrum. The stereochemical outcome is attributed to the steric hindrance of the cyclobutane ring, which favors cis-addition during the hydrochlorination step.

Alternative Synthetic Strategies and Limitations

While the three-step method dominates the literature, alternative approaches for cyclobutane synthesis exist but remain unexplored for this specific compound. For instance, photocatalyzed [2+2] cycloadditions using dehydroamino acids and styrenes have been reported for related cyclobutane α-amino acids. However, these methods prioritize the formation of the cyclobutane core rather than functionalization at the 3-position, making them unsuitable for 3-hydroxy-3-methyl derivatives.

Key limitations of the patented route include:

-

Moderate Overall Yield : The 40% total yield reflects cumulative losses across three steps, particularly during the final hydrolysis.

-

Stereochemical Restriction : The method exclusively produces the cis diastereomer, limiting access to the trans isomer.

-

Sensitivity to Reaction Conditions : Variations in NaOH concentration or temperature in the first step reduce yields by 3–5%.

Industrial-Scale Considerations and Applications

The patent emphasizes scalability, with dichloromethane and chloroform used for extractions to simplify purification. The final compound serves as a precursor for amide derivatives, demonstrated by its reaction with aniline and m-anisidine to form 6 and 8 , respectively, in 83–90% yields . These derivatives highlight its utility in peptide mimetics and polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。